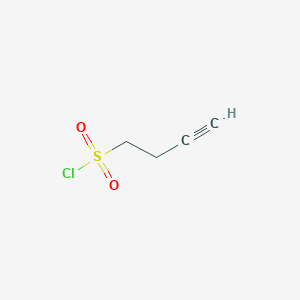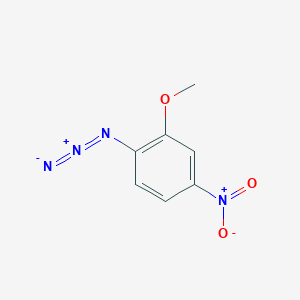![molecular formula C7H8N6O2 B3389790 2-(4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetohydrazide CAS No. 938001-18-4](/img/structure/B3389790.png)
2-(4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetohydrazide
Overview
Description
The compound “2-(4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetohydrazide” is a derivative of the [1,2,4]-triazole class . These compounds are synthesized under green chemistry conditions via multicomponent reactions . They have shown promising antibacterial activity against some standard bacteria and multidrug-resistant (MDR) clinical isolates .
Synthesis Analysis
The synthesis of these compounds involves a multicomponent reaction using lemon juice as an acidic catalyst . The reaction of oxazolones with phenylhydrazine, in acetic acid and sodium acetate, yields the corresponding 1,2,4-triazin-6(5H)-ones .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the reaction of 8-bromo-7-R-3-tert-butyl-4-oxopyrazolo[5,1-c][1,2,4]triazines with Bu n Li in THF in the −97H÷−84 °C temperature range . The triazinides generated are then trapped in reactions with various electrophiles to selectively synthesize new C(8)-functionalized 4-oxopyrazolo[5,1-c][1,2,4]triazines .Safety and Hazards
properties
IUPAC Name |
2-(4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl)acetohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N6O2/c8-11-6(14)3-12-7(15)5-1-2-9-13(5)4-10-12/h1-2,4H,3,8H2,(H,11,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAMHGJDDGQPSPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=O)N(N=CN2N=C1)CC(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Bromo-2-methyl-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B3389710.png)
![1-[(2-Fluorophenyl)carbonyl]piperazine hydrochloride](/img/structure/B3389712.png)



![1-benzyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3389745.png)
![2-(4-(3-Methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B3389748.png)
![2-(4-(Difluoromethyl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B3389753.png)
![4-[(2,4-dimethylphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B3389759.png)

![4-[(3-ethylphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B3389773.png)
![2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid](/img/structure/B3389781.png)
![3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carbohydrazide](/img/structure/B3389794.png)
![2-{[4-(Propan-2-yl)phenyl]sulfanyl}propanoic acid](/img/structure/B3389799.png)